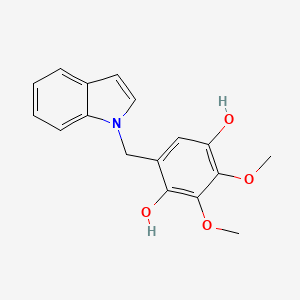
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy-: is an organic compound that features a benzenediol core substituted with an indolylmethyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-benzenediol, which is reacted with 1H-indole-1-methanol in the presence of a suitable catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Common catalysts used include palladium-based catalysts.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Quinones: Formed through oxidation reactions.
Hydroquinones: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenediol, 2-(7-ethyl-1H-indol-3-yl)-
- 1,2-Benzenediol, 4-[(4-amino-1H-indol-1-yl)methyl]-
Uniqueness
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
185384-55-8 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-(indol-1-ylmethyl)-2,3-dimethoxybenzene-1,4-diol |
InChI |
InChI=1S/C17H17NO4/c1-21-16-14(19)9-12(15(20)17(16)22-2)10-18-8-7-11-5-3-4-6-13(11)18/h3-9,19-20H,10H2,1-2H3 |
InChI Key |
CNMRAVPZSMCUHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1OC)O)CN2C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


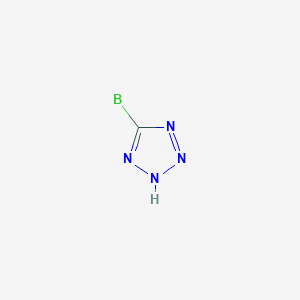
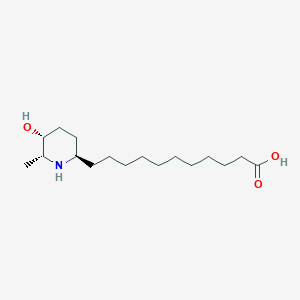
![2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene](/img/structure/B14256177.png)
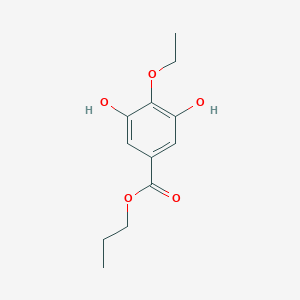
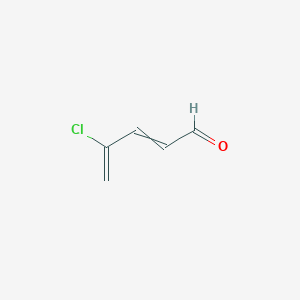
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
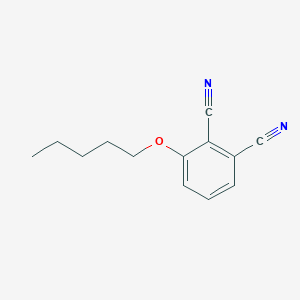
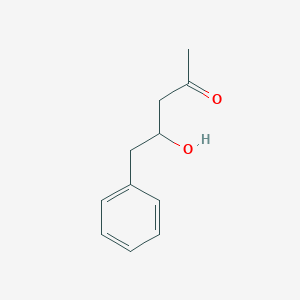

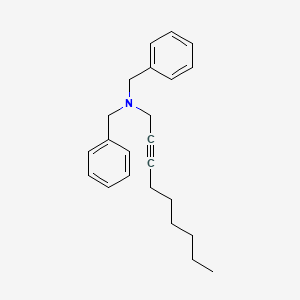

![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
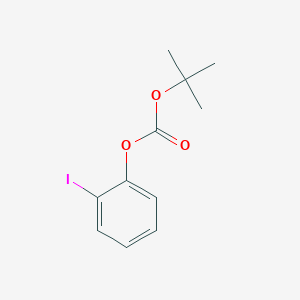
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
